11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one 11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one Dihydrocortisol belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, dihydrocortisol is considered to be a steroid lipid molecule. Dihydrocortisol is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrocortisol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrocortisol is primarily located in the membrane (predicted from logP) and cytoplasm. Dihydrocortisol participates in a number of enzymatic reactions. In particular, Dihydrocortisol can be converted into cortisol through its interaction with the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase. In addition, Dihydrocortisol can be biosynthesized from tetrahydrocortisol; which is catalyzed by the enzyme aldo-keto reductase family 1 member C4. In humans, dihydrocortisol is involved in the steroidogenesis pathway. Dihydrocortisol is also involved in several metabolic disorders, some of which include corticosterone methyl oxidase II deficiency - cmo II, adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, and 17-alpha-hydroxylase deficiency (cyp17).
5beta-dihydrocortisol is a 17alpha-hydroxy-C21-steroid that is cortisol in which the 4-5 double bond has undergone formal hydrogenation to give the corresponding 5beta- steroid. It is a 21-hydroxy steroid, a 17alpha-hydroxy-C21-steroid, an 11beta-hydroxy steroid, a 3-oxo-5beta-steroid, a primary alpha-hydroxy ketone, a triol, a secondary alcohol, a diketone, a 20-oxo steroid and a tertiary alpha-hydroxy ketone.
Brand Name: Vulcanchem
CAS No.: 1482-50-4
VCID: VC0045014
InChI: InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1
SMILES: CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Molecular Formula: C₂₁H₃₂O₅
Molecular Weight: 364.5 g/mol

11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

CAS No.: 1482-50-4

Reference Standards

VCID: VC0045014

Molecular Formula: C₂₁H₃₂O₅

Molecular Weight: 364.5 g/mol

11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one - 1482-50-4

CAS No. 1482-50-4
Product Name 11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Molecular Formula C₂₁H₃₂O₅
Molecular Weight 364.5 g/mol
IUPAC Name (5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1
Standard InChIKey ACSFOIGNUQUIGE-AIPUTVCKSA-N
Isomeric SMILES C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
SMILES CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Canonical SMILES CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Physical Description Solid
Description Dihydrocortisol belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, dihydrocortisol is considered to be a steroid lipid molecule. Dihydrocortisol is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrocortisol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrocortisol is primarily located in the membrane (predicted from logP) and cytoplasm. Dihydrocortisol participates in a number of enzymatic reactions. In particular, Dihydrocortisol can be converted into cortisol through its interaction with the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase. In addition, Dihydrocortisol can be biosynthesized from tetrahydrocortisol; which is catalyzed by the enzyme aldo-keto reductase family 1 member C4. In humans, dihydrocortisol is involved in the steroidogenesis pathway. Dihydrocortisol is also involved in several metabolic disorders, some of which include corticosterone methyl oxidase II deficiency - cmo II, adrenal hyperplasia type 3 or congenital adrenal hyperplasia due to 21-hydroxylase deficiency, the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway, and 17-alpha-hydroxylase deficiency (cyp17).
5beta-dihydrocortisol is a 17alpha-hydroxy-C21-steroid that is cortisol in which the 4-5 double bond has undergone formal hydrogenation to give the corresponding 5beta- steroid. It is a 21-hydroxy steroid, a 17alpha-hydroxy-C21-steroid, an 11beta-hydroxy steroid, a 3-oxo-5beta-steroid, a primary alpha-hydroxy ketone, a triol, a secondary alcohol, a diketone, a 20-oxo steroid and a tertiary alpha-hydroxy ketone.
Synonyms (5β,11β)-11,17,21-Trihydroxypregnane-3,20-dione; 11β,17,21-Trihydroxy-5β-pregnane-3,20-dione; 11β,17α,21-Trihydroxy-5β-pregnane-3,20-dione; Dihydrocortisol; NSC 15473;
PubChem Compound 164838
Last Modified Nov 11 2021
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